N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
6146-33-4
VCID:
VC21290906
InChI:
InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2
Molecular Formula:
C18H18ClN3O2
Molecular Weight:
343.8 g/mol
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
CAS No.: 6146-33-4
Cat. No.: VC21290906
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6146-33-4 |
|---|---|
| Molecular Formula | C18H18ClN3O2 |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | WHCLXNRSBLPCRW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator